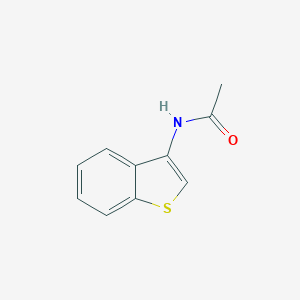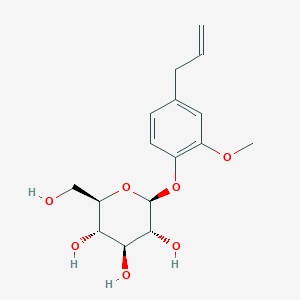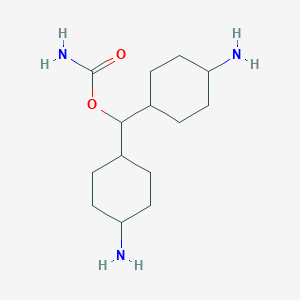![molecular formula C14H12N4S B103250 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 16629-41-7](/img/structure/B103250.png)
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol
説明
The compound 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic molecule that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of such compounds typically includes a triazole ring fused with a pyridine moiety and substituted with various functional groups that can significantly alter their chemical and physical properties, as well as their biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves multi-step reaction sequences starting from simple precursors such as nicotinate derivatives or acyl chlorides. For instance, the synthesis of S-nucleosides of 5-(4-pyridyl)-4-aryl-4H-1,2,4-triazole-3-thiols involves direct glycosylation followed by deacetylation to yield the corresponding triazole nucleosides . Another example is the synthesis of 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which are obtained by treating the triazole with selected aldehydes . These synthetic routes highlight the versatility of 1,2,4-triazole chemistry in generating a wide array of derivatives with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of these triazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined to crystallize in the monoclinic space group . Similarly, the structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was elucidated using single-crystal X-ray diffraction . These analyses provide detailed insights into the geometry and conformation of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thiol group in the triazole ring can undergo oxidation, alkylation, or serve as a nucleophile in substitution reactions. The presence of substituents like allyl or bromobenzyl groups can also lead to additional chemical transformations, such as cycloaddition or cross-coupling reactions . These reactions are important for the further functionalization of the triazole core and the development of new compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Computational studies, including density functional theory (DFT) calculations, provide valuable information on the electronic structure, such as frontier molecular orbitals and molecular electrostatic potential, which are related to the chemical reactivity and interaction with biological targets . Additionally, spectroscopic characterization and quantum chemical computations help in understanding the vibrational frequencies, electronic absorption spectra, and non-linear optical properties of these molecules . These properties are essential for the design of new compounds with desired pharmacological profiles.
科学的研究の応用
Antimicrobial Activities
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives, including 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for antimicrobial activities. These compounds have shown good to moderate antimicrobial activity against various microorganisms, indicating their potential in developing antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition
Triazole derivatives, including those with a pyridin-4-yl moiety, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. These compounds, such as Schiff’s bases of pyridyl substituted triazoles, demonstrate significant corrosion inhibition efficiency, suggesting their use in protecting metal surfaces (Ansari et al., 2014).
Anti-inflammatory Activities
Thiazolo[3,2-b][1,2,4]triazole derivatives bearing a pyridin-3/4-yl moiety have been synthesized and evaluated for anti-inflammatory activities. Some of these compounds have shown promising results as anti-inflammatory agents (Toma et al., 2017).
Antihypoxic Effects
Derivatives of 1,2,4-triazole-3-thiol with a pyridin-4-yl group have been explored for their potential anti-hypoxic effects. These studies are significant in developing new anti-hypoxic drugs, considering the medical importance of managing hypoxia-related conditions (Karpun & Parchenko, 2020).
Catalytic Activities
Pyridine-substituted 1,2,4-triazole derivatives have been studied for their catalytic activities, particularly in the synthesis of biaryl compounds and other organic reactions. This research points towards their potential application in various chemical synthesis processes (Şerbetçi, 2013).
Antioxidant Properties
Some triazole derivatives with a pyridin-4-yl moiety have been synthesized and evaluated for their antioxidant properties. These compounds have shown varying degrees of antioxidant activity, suggesting their potential application in managing oxidative stress-related conditions (Bekircan et al., 2008).
特性
IUPAC Name |
4-(2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-4-2-3-5-12(10)18-13(16-17-14(18)19)11-6-8-15-9-7-11/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOCMXPONDDKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=S)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359556 | |
| Record name | 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
CAS RN |
16629-41-7 | |
| Record name | 2,4-Dihydro-4-(2-methylphenyl)-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16629-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)

